3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine
Description
Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature
This compound belongs to the benzothiophene class of heterocyclic compounds, characterized by its distinctive fused ring architecture incorporating both sulfur and nitrogen heteroatoms. The compound features a tetrahydrobenzothiophene backbone with specific substitution patterns that define its chemical identity and potential biological activity. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural organization, with the morpholin-4-ylcarbonyl group positioned at the 3-carbon of the benzothiophene ring system and an amino group at the 2-position.
The molecular framework consists of a saturated six-membered ring fused to a thiophene moiety, creating the characteristic tetrahydrobenzothiophene core structure. This arrangement provides a rigid, planar aromatic system that serves as a foundation for the attached functional groups. The morpholine ring, connected through a carbonyl linkage, introduces additional conformational flexibility and polar surface area to the molecule. The presence of the primary amine at the 2-position creates opportunities for hydrogen bonding interactions and potential salt formation, which may influence the compound's pharmacokinetic properties and biological activity.
Structural analysis of related compounds in this class reveals consistent patterns in their chemical nomenclature and molecular organization. For instance, the 6-ethyl analog shares the same core structure with the addition of an ethyl substituent, resulting in the International Union of Pure and Applied Chemistry name (2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-morpholin-4-ylmethanone. Similarly, the 6-methyl variant demonstrates how subtle structural modifications can be systematically incorporated while maintaining the fundamental benzothiophene-morpholine architecture. These structural relationships highlight the modular nature of this chemical class and the potential for structure-activity relationship studies.
The compound's molecular complexity is further evidenced by its stereochemical considerations, particularly regarding the tetrahydrobenzothiophene ring system. The saturation of the benzene ring creates potential for stereoisomerism, especially when substituents are present at the 6-position, as observed in related analogs. This stereochemical dimension adds another layer of complexity to the chemical identity and may influence biological activity patterns. The morpholine ring adopts a characteristic chair conformation, with the nitrogen atom serving as the point of attachment to the carbonyl carbon, creating a well-defined three-dimensional structure that can interact with biological targets in specific orientations.
Historical Context in Heterocyclic Chemistry Research
The development of heterocyclic chemistry, which encompasses compounds like this compound, traces its origins to the early nineteenth century when organic chemistry began to emerge as a distinct scientific discipline. The foundational work in this field began in 1818 when Brugnatelli successfully separated alloxan from uric acid, marking one of the first systematic studies of heterocyclic compounds. This pioneering research established the precedent for investigating organic molecules containing heteroatoms within cyclic structures, laying the groundwork for future discoveries in benzothiophene chemistry.
The progression of heterocyclic chemistry continued throughout the nineteenth century with several landmark discoveries that shaped the field. In 1832, Dobereiner produced furan compounds through the treatment of starch with sulfuric acid, demonstrating the synthetic accessibility of oxygen-containing heterocycles. The work of Runge in 1834, who collected pyrrole through dry distillation processes, further expanded the understanding of nitrogen-containing heterocyclic systems. These early investigations established fundamental principles that would later guide the development of more complex heterocyclic architectures, including the benzothiophene derivatives that are central to contemporary medicinal chemistry research.
The twentieth century witnessed remarkable advances in heterocyclic chemistry that directly influenced the development of benzothiophene derivatives. Friedlander's work in 1906 revolutionized the agricultural industry through the synthetic production of indigo dye, demonstrating the practical applications of heterocyclic chemistry in industrial processes. This achievement highlighted the potential of synthetic heterocyclic compounds to replace natural products, opening new avenues for chemical innovation. The discovery by Tribe in 1936, who isolated chlorophyll compounds from natural oil to establish petroleum origins, further emphasized the importance of heterocyclic structures in both natural and synthetic chemistry.
The introduction of Chargaff's rule in 1951 marked a pivotal moment in heterocyclic chemistry research, as it demonstrated the critical role of purine and pyrimidine bases in genetic coding systems. This discovery established the fundamental importance of heterocyclic compounds in biological processes and provided the scientific foundation for modern medicinal chemistry approaches. The recognition that heterocyclic structures serve as essential components of life's molecular machinery validated the pursuit of synthetic heterocyclic compounds as potential therapeutic agents. This historical context provides the scientific backdrop for understanding why benzothiophene derivatives, including compounds like this compound, have become subjects of intense research interest in contemporary pharmaceutical development.
Significance in Benzothiophene Derivative Studies
Benzothiophene derivatives represent one of the most privileged structural classes in modern drug discovery, with compounds like this compound serving as important representatives of this therapeutic category. The significance of benzothiophene scaffolds in medicinal chemistry stems from their demonstrated ability to exhibit diverse biological activities while maintaining favorable pharmacokinetic properties. Research has established that benzothiophene-based compounds can function as antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant agents, making them versatile platforms for drug development across multiple therapeutic areas.
The structural advantages of benzothiophene derivatives arise from their unique combination of aromatic character and heteroatom incorporation, which provides optimal balance between lipophilicity and polar interactions. The sulfur atom within the thiophene ring contributes to the electronic properties of the system while maintaining planarity and aromaticity. This structural arrangement allows benzothiophene compounds to interact effectively with diverse biological targets, including enzymes, receptors, and ion channels. The ability to accommodate various substituents around the benzothiophene core enables systematic structure-activity relationship studies that guide the optimization of biological activity and selectivity.
Clinical validation of benzothiophene derivatives has established their therapeutic credibility and commercial viability. Several benzothiophene-based compounds have achieved regulatory approval and widespread clinical use, including raloxifene for osteoporosis treatment, sertaconazole as an antifungal agent, zileuton for asthma management, and benocyclidine for various therapeutic applications. These successful clinical examples demonstrate the translational potential of benzothiophene chemistry and provide confidence in pursuing related structural analogs. The proven track record of benzothiophene derivatives in clinical medicine validates the continued investigation of compounds like this compound as potential therapeutic agents.
Structure-activity relationship studies within the benzothiophene class have revealed important principles that guide the design of new compounds. Research has shown that specific substitution patterns around the benzothiophene core can dramatically influence biological activity and selectivity profiles. The incorporation of morpholine groups, as seen in this compound, introduces beneficial pharmacological properties including improved solubility, enhanced target selectivity, and favorable metabolic stability. The morpholine moiety serves as both a structural element and a pharmacophoric group that can engage in specific interactions with biological targets through hydrogen bonding and electrostatic interactions.
Contemporary research efforts in benzothiophene chemistry focus on developing compounds with dual or multiple mechanisms of action to address complex disease states. For example, recent studies have identified benzothiophene derivatives that simultaneously inhibit both 5-lipoxygenase and cyclooxygenase enzymes, providing enhanced anti-inflammatory effects with reduced side effect profiles compared to traditional single-target approaches. This multi-target strategy represents an important evolution in benzothiophene drug design and highlights the continued relevance of this structural class in addressing unmet medical needs. The investigation of compounds like this compound contributes to this broader scientific effort to develop more effective and safer therapeutic agents through rational drug design principles.
Properties
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c14-12-11(9-3-1-2-4-10(9)18-12)13(16)15-5-7-17-8-6-15/h1-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOCBGXBEVGCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366300 | |
| Record name | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554405-87-7 | |
| Record name | (2-Amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554405-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a benzothiophene core combined with a morpholine moiety. The presence of these functional groups suggests various potential interactions with biological targets.
Antioxidant Activity
Research has indicated that this compound exhibits antioxidant properties. The antioxidant activity was evaluated using the DPPH free radical-scavenger method , where it showed comparable efficacy to known antioxidants like cyclovalone. This suggests potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
The anti-inflammatory potential was assessed using the protein denaturation method. Results indicated that while the compound demonstrated some anti-inflammatory activity, it was less potent than cyclovalone. This finding highlights the need for further optimization of the compound to enhance its therapeutic effects against inflammation.
LRRK2 Kinase Inhibition
In neurological research, this compound has been identified as a selective and potent inhibitor of LRRK2 kinase , which is implicated in Parkinson's disease. The optimization process involved surrogate crystallography to improve kinome selectivity. The resulting compounds from this series have shown promising results in in vivo safety and pharmacodynamic studies.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and acylation reactions. These methods leverage the reactivity of both amine and carbonyl functional groups present in the structure.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with structurally related compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine | Methyl group at position 6 | May exhibit altered biological activity due to methyl substitution |
| 6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine | Tert-butyl group instead of methyl | Increased hydrophobicity potentially affecting pharmacokinetics |
| 3-(Piperidinocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophene | Piperidine instead of morpholine | Different nitrogen heterocycle may influence reactivity and biological properties |
This table illustrates how modifications can lead to different pharmacological profiles and activities.
Case Studies and Research Findings
Recent studies have focused on predicting the biological activity of compounds similar to this compound through computational methods. These approaches utilize large datasets to assess potential interactions with human targets and validate their effectiveness as chemical probes for biomedical research .
Comparison with Similar Compounds
Morpholinylcarbonyl-Containing Derivatives
The morpholinylcarbonyl group is a common pharmacophore enhancing solubility and target binding. Key analogs include:
Structural Insights :
- ST-2237 vs. QY-1673: Replacing benzothiophene with pyridine (QY-1673) reduces lipophilicity (logP) but may enhance π-π stacking in target binding.
- ST-2237 vs. QK-4324 : The ether-carboxylic acid group in QK-4324 introduces acidity (pKa ~4-5), enabling salt formation for improved solubility, whereas ST-2237’s amine group (pKa ~9-10) may favor basic environments .
- 6-tert-butyl derivative : The bulky tert-butyl group likely disrupted synthesis or compromised bioavailability due to steric hindrance, leading to discontinuation .
Heterocyclic Core Modifications: Benzothiophene vs. Benzoxathiin
Benzoxathiins (e.g., 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiin) share a sulfur-oxygen heterocyclic core but differ in ring saturation and substituents . Key contrasts:
- Electronic Effects : Benzothiophene’s sulfur atom exhibits greater polarizability than benzoxathiin’s oxygen, enhancing van der Waals interactions in hydrophobic domains.
- Conformational Flexibility : The tetrahydrobenzothiophene core in ST-2237 adopts a puckered conformation (Cremer-Pople parameters), whereas benzoxathiins may display planar or slightly puckered rings depending on substitution .
Physicochemical and Commercial Considerations
- Purity : ST-2237 (95%) and QY-1673 (98%) reflect typical commercial grades, but impurities (e.g., residual DMF from synthesis) may influence biological assay outcomes .
- Stability : The discontinued tert-butyl derivative highlights the sensitivity of bulky substituents to degradation or metabolic clearance .
Q & A
Q. Key Characterization :
- NMR : <sup>1</sup>H NMR should show absence of aldehyde protons (δ ~9-10 ppm) and presence of morpholine protons (δ ~3.5-3.7 ppm) .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 307.1) and fragmentation patterns.
Basic: How can the structural conformation of this compound be validated using crystallographic and spectroscopic methods?
Answer:
- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve single-crystal structures. Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Analyze bond lengths, angles, and torsion angles to confirm the morpholinylcarbonyl orientation and tetrahydrobenzothiophene puckering .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters and assess crystallographic disorder .
- Spectroscopy :
- IR : Look for carbonyl stretching vibrations (C=O) at ~1650–1700 cm<sup>−1</sup> and NH2 bends at ~1600 cm<sup>−1</sup>.
- <sup>13</sup>C NMR : Verify the morpholine carbonyl carbon at δ ~165–170 ppm and aromatic carbons in the benzothiophene ring (δ ~120–140 ppm) .
Advanced: What computational approaches are suitable for analyzing the conformational dynamics of the tetrahydrobenzothiophene ring?
Answer:
- Ring puckering analysis : Apply Cremer-Pople parameters to quantify out-of-plane displacements. For a six-membered tetrahydro ring, calculate puckering amplitude (Q) and polar coordinates (θ, φ) using atomic coordinates from crystallography or DFT-optimized structures .
- DFT calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Compare energy barriers for ring-flipping or pseudorotation pathways.
- MD simulations : Run simulations in explicit solvent (e.g., water or DMSO) to assess flexibility. Monitor RMSD and hydrogen-bonding interactions with the morpholine carbonyl group.
Q. Example Workflow :
Identify contradictions (e.g., varying IC50 values).
Standardize assay protocols (e.g., ATP concentration, incubation time).
Validate computational models against updated experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
